molecular formula C32H26ClN3O3 B451467 4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE

Cat. No.: B451467
M. Wt: 536g/mol
InChI Key: XCLJLAKIWYGNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the chlorophenyl group. The quinoline ring system is then constructed through a series of cyclization reactions. The final step involves the formation of the carboxamide group by reacting the intermediate with pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the nitro group yields amines .

Scientific Research Applications

4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-CHLOROPHENYL)-2-FURYL]-2-METHYL-5-OXO-7-PHENYL-N~3~-(2-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple aromatic rings and functional groups.

Properties

Molecular Formula

C32H26ClN3O3

Molecular Weight

536g/mol

IUPAC Name

4-[5-(3-chlorophenyl)furan-2-yl]-2-methyl-5-oxo-7-phenyl-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C32H26ClN3O3/c1-19-29(32(38)36-28-12-5-6-15-34-28)31(27-14-13-26(39-27)21-10-7-11-23(33)16-21)30-24(35-19)17-22(18-25(30)37)20-8-3-2-4-9-20/h2-16,22,31,35H,17-18H2,1H3,(H,34,36,38)

InChI Key

XCLJLAKIWYGNLN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)NC6=CC=CC=N6

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(O4)C5=CC(=CC=C5)Cl)C(=O)NC6=CC=CC=N6

Origin of Product

United States

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